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Compound of Interest

Compound Name: Fmoc-Ser(tBu)-OH-15N

Cat. No.: B15141060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Fmoc-
Ser(tBu)-OH-15N in protein structure analysis. The incorporation of this 15N-labeled amino

acid enables powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR)

spectroscopy and Mass Spectrometry (MS), to elucidate protein structure, dynamics, and

interactions at an atomic level.

Application Notes
The strategic incorporation of ¹⁵N isotopes into proteins, specifically at serine residues using

Fmoc-Ser(tBu)-OH-15N, offers a versatile tool for a range of applications in structural biology

and drug discovery.

1. High-Resolution Structural Analysis by NMR Spectroscopy:

The ¹⁵N nucleus possesses a nuclear spin of 1/2, making it NMR-active. By introducing Fmoc-
Ser(tBu)-OH-15N into a protein, specific serine residues become observable in ¹⁵N-edited

NMR experiments. The most common of these is the 2D ¹H-¹⁵N Heteronuclear Single Quantum

Coherence (HSQC) experiment, which provides a unique "fingerprint" of the protein backbone.

Each peak in the HSQC spectrum corresponds to a specific amide group in the protein, and the

chemical shifts of these peaks are highly sensitive to the local chemical environment. This

allows for:
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Resonance Assignment: The first step in any detailed NMR study is to assign each peak in

the spectrum to a specific amino acid in the protein sequence. Selective labeling with Fmoc-
Ser(tBu)-OH-15N can simplify complex spectra and aid in the assignment process.

Structure Determination: By combining ¹⁵N-edited experiments with other NMR techniques

that provide distance and dihedral angle restraints, a high-resolution three-dimensional

structure of the protein can be determined in solution, which is often more representative of

its native state than a crystal structure.

Dynamics Studies: NMR can probe protein dynamics over a wide range of timescales.

Changes in peak intensities and line shapes in ¹⁵N HSQC spectra can provide insights into

conformational changes, flexibility, and protein folding.

2. Mapping Protein-Ligand and Protein-Protein Interactions:

A key application of ¹⁵N-labeled proteins is the study of molecular interactions. Chemical Shift

Perturbation (CSP) mapping is a powerful technique to identify the binding interface between a

protein and its ligand (e.g., a small molecule drug candidate, another protein, or a nucleic acid).

[1][2]

Upon binding of a ligand, the chemical environment of the amino acids at the interaction site is

altered, leading to changes in their corresponding peaks in the ¹H-¹⁵N HSQC spectrum. By

monitoring these chemical shift changes, researchers can:

Identify the Binding Site: Residues exhibiting significant chemical shift perturbations are

likely to be at or near the binding interface.

Determine Binding Affinity (Kd): By titrating the unlabeled ligand into a solution of the ¹⁵N-

labeled protein and monitoring the chemical shift changes, a binding curve can be generated

to calculate the dissociation constant (Kd), a measure of binding affinity.[3][4]

Screen for Potential Drug Candidates: CSP mapping can be used in fragment-based drug

discovery to screen for small molecules that bind to a target protein.

3. Quantitative Proteomics and Isotope Incorporation Analysis by Mass Spectrometry:
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Mass spectrometry is an indispensable tool for verifying the successful incorporation of ¹⁵N-

labeled amino acids and for quantitative proteomics studies.[5][6] By analyzing the mass-to-

charge ratio of peptides from a digested protein, one can:

Confirm ¹⁵N Incorporation: The mass of a peptide containing ¹⁵N-Ser will be shifted by one

Dalton for each incorporated ¹⁵N atom compared to its unlabeled counterpart. This allows for

the direct verification of successful labeling.[7]

Quantify Incorporation Efficiency: By comparing the intensities of the isotopic peaks of the

labeled and unlabeled peptides, the percentage of ¹⁵N incorporation can be accurately

determined.[8][9] This is crucial for the interpretation of NMR data and for quantitative

proteomics experiments like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Relative Protein Quantification: In SILAC experiments, cells are grown in media containing

either "light" (¹⁴N) or "heavy" (¹⁵N) amino acids. By mixing protein samples from different

conditions and analyzing them by MS, the relative abundance of proteins can be accurately

quantified.

Data Presentation
Table 1: Quantitative Analysis of ¹⁵N Incorporation Efficiency

This table presents example data on the quantification of ¹⁵N incorporation into a target peptide

using mass spectrometry. The efficiency is calculated by comparing the peak intensities of the

labeled and unlabeled peptide fragments.

Peptide Sequence
Unlabeled (¹⁴N)
Peak Intensity
(Arbitrary Units)

Labeled (¹⁵N) Peak
Intensity (Arbitrary
Units)

¹⁵N Incorporation
Efficiency (%)

GYLSWG 8,750 91,250 91.25%

VTASK 12,300 87,700 87.70%

FGESAGA 5,100 94,900 94.90%

Table 2: Chemical Shift Perturbations upon Ligand Binding
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This table illustrates typical chemical shift perturbation data obtained from a ¹H-¹⁵N HSQC

titration experiment. The combined chemical shift difference (Δδ) is calculated to identify

residues most affected by ligand binding.

Residue Δδ ¹H (ppm) Δδ ¹⁵N (ppm)
Combined Δδ
(ppm)

Ser-25 0.02 0.10 0.045

Gly-48 0.15 0.85 0.311

Ser-52 0.25 1.52 0.578

Ala-76 0.08 0.45 0.165

Leu-91 0.01 0.05 0.022

Combined Δδ = √[(Δδ¹H)² + (α * Δδ¹⁵N)²], where α is a scaling factor (typically ~0.2). Residues

with the largest Δδ values are considered to be in the binding interface.

Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Ser(tBu)-OH-15N

This protocol outlines the manual synthesis of a peptide containing a ¹⁵N-labeled serine residue

using the Fmoc/tBu strategy.[10][11][12][13]

Materials:

Fmoc-Ser(tBu)-OH-15N

Other Fmoc-protected amino acids

Rink Amide resin (or other suitable solid support)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine solution (20% in DMF)
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

N,N-Diisopropylethylamine (DIPEA)

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%

Water)

Diethyl ether

Procedure:

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

Fmoc Deprotection:

Wash the resin with DMF (3x).

Add 20% piperidine in DMF and react for 20 minutes to remove the Fmoc protecting

group.

Wash the resin thoroughly with DMF (5x) and DCM (3x).

Amino Acid Coupling:

Dissolve the Fmoc-protected amino acid (including Fmoc-Ser(tBu)-OH-15N at the desired

position) and coupling reagents (HBTU/HOBt) in DMF.

Add DIPEA to activate the amino acid.

Add the activated amino acid solution to the resin and react for 1-2 hours.

Monitor the coupling reaction using a ninhydrin test.

Wash the resin with DMF (3x) and DCM (3x).

Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
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Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection

(step 2).

Cleavage and Deprotection:

Wash the resin with DCM (3x) and dry it.

Add the cleavage cocktail to the resin and react for 2-3 hours to cleave the peptide from

the resin and remove the side-chain protecting groups.

Filter the resin and collect the filtrate containing the peptide.

Peptide Precipitation and Purification:

Precipitate the peptide by adding cold diethyl ether to the filtrate.

Centrifuge to pellet the peptide.

Wash the peptide pellet with cold ether.

Lyophilize the crude peptide.

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-

HPLC).

Protocol 2: NMR Chemical Shift Perturbation (CSP) Mapping

This protocol describes a typical ¹H-¹⁵N HSQC titration experiment to map the binding interface

of a ¹⁵N-labeled protein with a ligand.[3][4][14][15][16]

Materials:

¹⁵N-labeled protein solution in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM

NaCl, pH 6.5) containing 10% D₂O.

Concentrated stock solution of the unlabeled ligand in the same NMR buffer.

NMR spectrometer equipped with a cryoprobe.
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Procedure:

Initial Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This

serves as the reference spectrum.

Ligand Titration:

Add a small aliquot of the concentrated ligand stock solution to the protein sample to

achieve the desired protein:ligand molar ratio (e.g., 1:0.25, 1:0.5, 1:1, 1:2, 1:5, 1:10).

Ensure thorough mixing.

Acquire Spectra: Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the ligand.

Data Processing and Analysis:

Process all spectra identically using NMR processing software (e.g., TopSpin, NMRPipe).

Overlay the spectra and identify peaks that shift or change in intensity upon ligand

addition.

Calculate the combined chemical shift perturbation (Δδ) for each residue.

Map the residues with significant Δδ values onto the protein structure to visualize the

binding site.

Fit the chemical shift changes as a function of ligand concentration to a binding isotherm

to determine the dissociation constant (Kd).

Protocol 3: Mass Spectrometry Analysis of ¹⁵N Incorporation

This protocol details the procedure for determining the incorporation efficiency of ¹⁵N-Serine

into a synthesized peptide or expressed protein.[5][7][8][9]

Materials:

¹⁵N-labeled peptide or protein sample.
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Protease (e.g., Trypsin).

Digestion buffer (e.g., 50 mM Ammonium Bicarbonate).

Reducing agent (e.g., Dithiothreitol - DTT).

Alkylating agent (e.g., Iodoacetamide - IAA).

Formic acid.

Acetonitrile.

MALDI matrix or LC-MS/MS system.

Procedure:

Protein Denaturation, Reduction, and Alkylation (for proteins):

Denature the protein sample.

Reduce disulfide bonds with DTT.

Alkylate cysteine residues with IAA.

Proteolytic Digestion:

Digest the protein or peptide sample with a suitable protease (e.g., Trypsin) overnight at

37°C.

Sample Cleanup:

Acidify the digest with formic acid.

Desalt and concentrate the peptides using a C18 ZipTip or equivalent.

Mass Spectrometry Analysis:

Analyze the peptide mixture using MALDI-TOF MS or LC-MS/MS.
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Data Analysis:

Identify the peptide fragments containing the ¹⁵N-Serine residue.

Compare the isotopic distribution of the labeled peptide with the theoretical distribution for

100% incorporation and with the unlabeled control.

Calculate the incorporation efficiency by comparing the integrated peak areas of the

monoisotopic peaks of the labeled and unlabeled peptides.

Mandatory Visualization
Below are Graphviz diagrams illustrating key workflows described in this document.

Resin Preparation

Synthesis Cycle (Repeat n times)
Cleavage & Purification

Start with Resin Swell Resin in DMF Fmoc Deprotection
(20% Piperidine/DMF)

Wash (DMF & DCM) Couple Fmoc-AA-15N-OH
(HBTU/HOBt/DIPEA)

Wash (DMF & DCM)

Next Amino Acid

Final Fmoc DeprotectionFinal Amino Acid Cleave from Resin
(TFA Cocktail) Precipitate with Ether Purify by RP-HPLC Lyophilized 15N-Peptide

Click to download full resolution via product page

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for ¹⁵N-labeled peptides.
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Caption: Workflow for Chemical Shift Perturbation (CSP) Mapping by NMR.
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Caption: Simplified MAPK Signaling Pathway showing serine phosphorylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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